6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a methylsulfanyl group, and a carbonitrile group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactionsThe final step involves the addition of the carbonitrile group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one: Known for its anticancer properties.
6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione: Exhibits antitrypanosomal and antiplasmodial activities.
Uniqueness
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-ethyl-2-[(3-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVCQRZROHJIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SCC2=CC=CC(=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SCC2=CC=CC(=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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